2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxy-benzoylamino)-3-methyl-butyric acid” can be inferred from its name. It likely contains a benzoyl group (a benzene ring attached to a carbonyl group), an ethoxy group (an ether group with an ethyl substituent), an amino group (NH2), and a butyric acid group (a four-carbon carboxylic acid). The numbers in the name indicate the positions of these groups on the carbon chain .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Ethoxy-benzoylamino)-3-methyl-butyric acid” would depend on the reaction conditions and the other reactants involved. The compound contains several functional groups that could potentially undergo a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethoxy-benzoylamino)-3-methyl-butyric acid” would depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl, ether, amino, and carboxylic acid groups would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(2-Ethoxy-benzoylamino)-3-methyl-butyric acid” would depend on its intended applications. If it’s being studied as a potential drug, future research could involve investigating its biological activity, optimizing its structure for better efficacy, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQXJDJAMCDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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